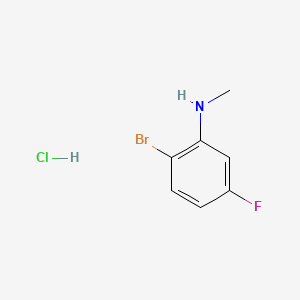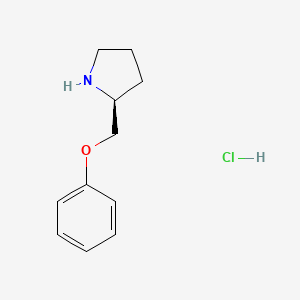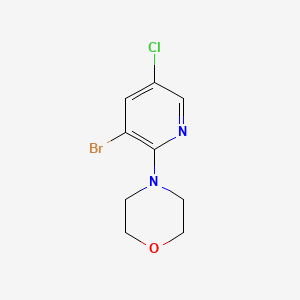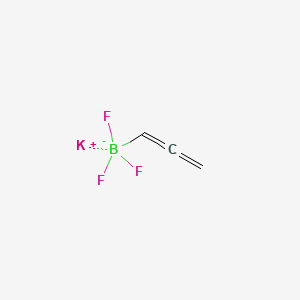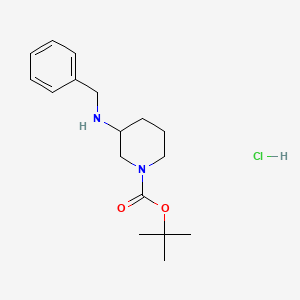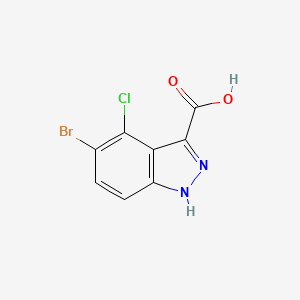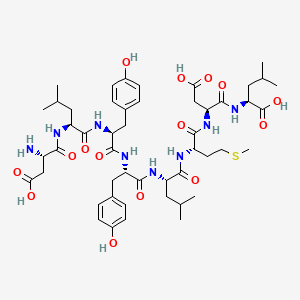
4-Bromo-3-chlorobenzyl alcohol
Vue d'ensemble
Description
“4-Bromo-3-chlorobenzyl alcohol” is an organic compound that contains a benzyl group with bromine and chlorine substituents and a hydroxyl group . It has a molecular weight of 221.48 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with bromine and chlorine substituents at the 4th and 3rd positions, respectively, and a hydroxyl group attached to the benzyl carbon .
Applications De Recherche Scientifique
Advanced Chemical Synthesis and Material Science
Research in the field of advanced chemical synthesis and material science often explores the synthesis of complex molecules and materials for various applications, including pharmaceuticals, electronics, and biotechnology. Compounds like 4-Bromo-3-chlorobenzyl alcohol could serve as intermediates or precursors in the synthesis of more complex molecules. For instance, studies on the synthesis of higher alcohols using modified catalysts highlight the significance of precursor compounds in achieving desired chemical transformations (Slaa, Ommen, & Ross, 1992).
Environmental and Health Impact Studies
Research on the environmental and health impacts of chemical compounds, including brominated and chlorinated organics, is critical for understanding their fate in the environment and potential risks to human health. Studies on the fate processes of chlorobenzenes in soil and potential remediation strategies provide insights into the environmental persistence and degradation pathways of similar compounds, which could be relevant for assessing the impact of this compound (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).
Photocatalysis and Environmental Applications
The use of photocatalysts for environmental remediation and energy conversion has seen significant interest. Compounds with brominated and chlorinated groups might have specific roles in photocatalytic processes or as study subjects to understand the photocatalytic degradation of hazardous materials. Reviews on g-C3N4-based photocatalysts highlight the broad range of applications in photocatalysis, including water splitting, pollutant degradation, and CO2 reduction, where compounds like this compound could find indirect relevance (Wen, Xie, Chen, & Li, 2017).
Propriétés
IUPAC Name |
(4-bromo-3-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKNNVRGECWRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120077-68-1 | |
| Record name | (4-bromo-3-chlorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




